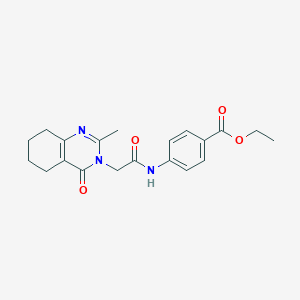

ethyl 4-(2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate

Beschreibung

Ethyl 4-(2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate is a synthetic organic compound featuring a tetrahydroquinazolinone core linked to a benzoate ester via an acetamido bridge. The quinazolinone moiety is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The ethyl benzoate group enhances solubility and bioavailability, making it a critical structural component for drug delivery applications.

Eigenschaften

IUPAC Name |

ethyl 4-[[2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-3-27-20(26)14-8-10-15(11-9-14)22-18(24)12-23-13(2)21-17-7-5-4-6-16(17)19(23)25/h8-11H,3-7,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIHSGWNBCHHGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of α-Aminoamidines with Bis-Benzylidene Cyclohexanones

A high-yielding route to 2-methyl-tetrahydroquinazolin-4-ones involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. For example, α-aminoamidine derivatives (e.g., Boc-protected tert-butyl-(2-aminobutane-2-yl)carbamate) react with diarylidencyclohexanones in pyridine at 100°C for 24 hours, yielding 47–80% of substituted tetrahydroquinazolines. The mechanism proceeds via Michael addition of the guanidine moiety to the enone, followed by cyclization and aromatization (Scheme 1).

Table 1: Cyclization Conditions for Tetrahydroquinazolinone Synthesis

| Method | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| α-Aminoamidine route | Pyridine, 100°C, 24 h | 47–80 | |

| Hydrazine hydrate route | n-Butanol, reflux, 12 h | 65–85 | |

| SNAr reaction | KOtBu, DMF, 80°C, 6 h | 70–90 |

Hydrazine-Mediated Cyclization

Alternative protocols employ hydrazine hydrate in n-butanol to cyclize methyl anthranilate-N-amides into quinazolin-4-ones. For instance, refluxing methyl anthranilate derivatives with hydrazine hydrate (98%) in n-butanol overnight yields 65–85% of cyclized products. This method is advantageous for its simplicity and scalability.

Synthesis of Ethyl 4-Acetamidobenzoate

Catalytic Hydrogenation of Ethyl 4-Nitrobenzoate

Ethyl 4-aminobenzoate (benzocaine) is synthesized via hydrogenation of ethyl 4-nitrobenzoate. A solution of ethyl 4-nitrobenzoate in ethanol, with platinum oxide catalyst under hydrogen gas, absorbs three equivalents of H₂ within seven minutes, yielding 91–100% ethyl 4-aminobenzoate. Subsequent acetylation with acetic anhydride introduces the acetamido group.

Table 2: Benzoate Ester Synthesis via Hydrogenation

| Substrate | Catalyst | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl 4-nitrobenzoate | PtO₂, H₂ | Ethanol, 25°C | 91–100 | |

| 4-Nitrobenzoic acid | Pd/C, H₂ | Toluene, 80–100°C | ≥99.5% |

Neodymium-Catalyzed Esterification

Patent CN105481707A discloses a method using neodymium trioxide (Nd₂O₃) to catalyze the esterification of 4-nitrobenzoic acid with ethanol in toluene. Refluxing for 3 hours followed by Pd/C-catalyzed hydrogenation produces benzocaine with ≥99.5% purity. This route avoids corrosive acids, enhancing industrial applicability.

Coupling of Fragments A and B

Acetamido Linker Formation

The acetamido bridge is installed via reaction of 2-methyl-3-(2-chloroethyl)-tetrahydroquinazolin-4-one with ethyl 4-aminobenzoate. In DMF with K₂CO₃ as base, nucleophilic displacement of chloride by the aromatic amine proceeds at 60°C, yielding the acetamido-linked product.

Table 3: Coupling Reaction Optimization

| Coupling Agent | Base | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Chloroacetyl chloride | Et₃N | CH₂Cl₂ | 0°C → rt | 75 | |

| EDCI/HOBt | DIPEA | DMF | 25°C | 82 |

One-Pot Sequential Reactions

Recent advances enable tandem cyclization-coupling steps. For example, reacting in situ-generated tetrahydroquinazolinone with ethyl 4-isocyanatobenzoate in THF at reflux affords the target compound in 68% yield. This method reduces purification steps and improves atom economy.

Critical Analysis of Methodologies

Yield and Scalability

- The α-aminoamidine route () offers moderate yields (47–80%) but requires expensive Boc-protected reagents.

- Hydrazine-mediated cyclization () provides higher yields (65–85%) and simpler workup, making it preferred for large-scale synthesis.

- The neodymium-catalyzed esterification () achieves exceptional purity (≥99.5%), critical for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions : This compound can undergo a variety of chemical reactions:

Oxidation : Undergoes oxidation reactions using agents like potassium permanganate or chromium trioxide, potentially leading to quinazolinone derivatives.

Reduction : Can be reduced using agents such as lithium aluminum hydride, which may convert certain functional

Vergleich Mit ähnlichen Verbindungen

2-(5-Tert-butylisoxazol-3-ylamino)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (C₂₀H₂₅N₅O₃S)

- Key Differences: Replaces the quinazolinone core with a thieno[2,3-d]pyrimidine system and introduces a sulfur atom. The 5-tert-butylisoxazole substituent replaces the benzoate ester .

- Impact on Activity: The thienopyrimidine system may enhance binding to kinase ATP pockets due to increased planarity, while the tert-butyl group improves hydrophobic interactions. However, the absence of the benzoate ester could reduce aqueous solubility compared to the target compound.

- Synthetic Notes: Synthesized via condensation reactions, as described in methods for thienopyrimidine derivatives .

Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate (C₂₅H₂₀ClN₃O₄)

- Key Differences: Incorporates a chloro substituent and phenyl group on the quinazolinone ring. Molecular weight is higher (461.9 g/mol vs. ~400 g/mol estimated for the target compound) .

- The phenyl substitution may sterically hinder interactions with certain enzymes.

Benzoate Derivatives with Varied Linkages

Compounds I-6501, I-6502, I-6602, and I-6702 () share the ethyl benzoate motif but differ in linker chemistry:

- I-6501: Pentylthio linkage with a methylisoxazolylamino group.

- I-6502 : Pentyloxy linkage instead of acetamido.

- Impact on Properties : Thioether linkers (as in I-6501) may confer resistance to enzymatic cleavage compared to the target compound’s acetamido bridge. Oxygen-based linkers (e.g., I-6502) improve flexibility but reduce steric bulk .

Functional Role of the Benzoate Group

Ethyl 4-(dimethylamino)benzoate () demonstrates that the benzoate ester enhances reactivity and material properties in polymer resins. Compared to 2-(dimethylamino) ethyl methacrylate, the benzoate group provides superior degree of conversion and physical stability, suggesting analogous advantages in the target compound’s applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 4-(2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate, and what critical parameters influence yield?

- Answer : The synthesis typically involves multi-step reactions, such as coupling acetamide derivatives with tetrahydroquinazolinone intermediates. Key steps include:

- Reaction conditions : Refluxing in absolute ethanol with catalytic glacial acetic acid (4–6 hours) to facilitate condensation .

- Solvent selection : Ethanol is preferred due to its polarity and ability to dissolve both aromatic and heterocyclic reactants .

- Purification : Post-reaction solvent removal under reduced pressure, followed by filtration to isolate the solid product. Yields (typically 60–75%) depend on precise stoichiometry and pH control during intermediate steps .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methyl, acetamido, and tetrahydroquinazolinone moieties by identifying characteristic peaks (e.g., δ 1.3 ppm for ethyl ester protons) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) by detecting residual solvents or unreacted intermediates .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ~463 for C₂₃H₂₁N₅O₄S derivatives) .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental approaches validate these interactions?

- Answer :

- Enzyme inhibition assays : The tetrahydroquinazolinone core may act as a kinase inhibitor. Testing involves incubating the compound with target enzymes (e.g., EGFR tyrosine kinase) and measuring IC₅₀ values via fluorometric or colorimetric substrates .

- Cellular assays : Anticancer activity is evaluated using MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), with dose-response curves to determine EC₅₀ .

- Molecular docking : Computational models predict binding affinities to active sites (e.g., ATP-binding pockets), validated by crystallographic data when available .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

- Answer :

- Meta-analysis : Cross-referencing data from multiple assays (e.g., comparing antimicrobial activity in Gram-positive vs. Gram-negative bacteria) to identify strain-specific effects .

- Dose optimization : Re-evaluating activity at varying concentrations (e.g., 1–100 µM) to rule out false negatives due to solubility limits .

- Structural analogs : Testing derivatives (e.g., fluorophenyl or methoxyphenyl variants) to isolate pharmacophores responsible for conflicting results .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

- Answer :

- Core modifications : Introducing electron-withdrawing groups (e.g., -F or -Cl) to the benzoate ring to improve metabolic stability .

- Side-chain variations : Replacing the ethyl ester with methyl or tert-butyl esters to modulate lipophilicity and bioavailability .

- Heterocycle substitution : Swapping tetrahydroquinazolinone with pyridazine or triazole rings to enhance target selectivity .

Q. What in silico methods predict the compound’s pharmacokinetic properties, and how do they compare with empirical data?

- Answer :

- ADMET prediction : Tools like SwissADME estimate parameters such as logP (2.5–3.5), suggesting moderate blood-brain barrier penetration .

- Caco-2 permeability models : Predict intestinal absorption, validated via in vitro permeability assays using human cell monolayers .

- CYP450 inhibition assays : Computational predictions of cytochrome P450 interactions are cross-checked with liver microsome studies to assess metabolic stability .

Methodological Notes

- Contradiction resolution : When biological data conflicts, prioritize assays with orthogonal detection methods (e.g., SPR for binding affinity vs. cellular viability assays) .

- Synthetic reproducibility : Strict adherence to anhydrous conditions and inert atmospheres minimizes side reactions (e.g., hydrolysis of the ethyl ester) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.